6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is a heterocyclic compound belonging to the pyrazolo family, characterized by its unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazolo derivatives, including 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL, are often explored for their roles in various therapeutic applications, including anti-inflammatory and anti-cancer properties.
The compound can be synthesized from readily available starting materials through various chemical reactions. Its synthesis often involves the cyclization of pyrazole derivatives with other organic compounds, leading to the formation of the pyrazolo[3,4-B]pyrazin core.
6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is classified as a pyrazolo derivative, specifically a member of the pyrazolo[3,4-B]pyridine family. Its classification is based on its structural features and the presence of specific functional groups that define its chemical behavior and potential applications.
The synthesis of 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL typically involves several key steps:
For instance, one approach involves using 5-amino-1-phenylpyrazole as a starting material, which undergoes cyclization in the presence of zirconium chloride as a catalyst in an ethanol/dimethylformamide solvent mixture. This method has shown promising yields despite some challenges related to incomplete condensation and intermediate product formation .
The molecular structure of 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL includes two fused pyrazole rings with a hydroxyl group at position 3. The methyl group at position 6 contributes to its unique properties and biological activity.
Key structural data includes:
6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product purity and yield.
The mechanism of action for compounds like 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL typically involves interaction with biological targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways relevant to disease processes.
Research indicates that derivatives of this compound exhibit significant inhibitory activity against certain kinases involved in cancer progression . The specific binding affinity and mechanism may vary based on structural modifications.
Key physical properties include:
Chemical properties include:
Relevant data on these properties can be obtained through experimental analysis and characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL has potential applications in:
The core structure of 6-methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol comprises a fused bicyclic system featuring a five-membered pyrazole ring condensed with a six-membered pyrazine ring. This scaffold exhibits planar geometry due to sp²-hybridized atoms throughout both rings, facilitating π-electron delocalization. Bond length analysis (Table 1) reveals C–C bonds averaging 1.39 Å and C–N bonds averaging 1.34 Å within the rings, consistent with aromatic character. Computational studies (DFT/B3LYP/6-311++G(d,p)) confirm a 10-π-electron system satisfying Hückel's rule for aromaticity, with nucleus-independent chemical shift (NICS) values of –12.5 ppm for the pyrazole ring and –9.8 ppm for the pyrazine ring, indicating strong diamagnetic currents [3] [7].
Table 1: Key Bond Parameters from Computational Analysis
Bond Type | Average Length (Å) | Bond Order | Aromaticity Contribution |
---|---|---|---|
Pyrazole C–C | 1.39 | 1.5 | High |
Pyrazole C–N | 1.34 | 1.5 | High |
Pyrazine C–N | 1.34 | 1.5 | High |
Fusion Bond (C3a–C9a) | 1.41 | 1.0 | Moderate |
Positional isomerism arises from the orientation of the methyl group (C6 vs. C7) and the hydroxyl group (N1 vs. N2). Tautomeric equilibria dominate the C3-substituent, where the 3-ol form (6-methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol) coexists with the 3-one form (6-methyl-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one). Free energy calculations (B3LYP/6-311++G(d,p)) show the 3-ol tautomer is favored by 5.2 kcal/mol in the gas phase due to intramolecular hydrogen bonding (O–H···N4). However, polar solvents (ε > 20) stabilize the 3-one form by 1.8 kcal/mol via solvation effects. The 1H/2H tautomerism is negligible as the 1H-form is more stable by 8.9 kcal/mol, as confirmed by AM1 calculations [2] [3] [7].
The electron-donating 6-methyl group induces hyperconjugative stabilization through σ(C–H) → π* interactions, increasing electron density at C6 by 0.12 e⁻ (NBO analysis). This reduces the C6–N1 bond length by 0.03 Å compared to unsubstituted analogues, enhancing ring planarity (deviation < 0.02 Å). The methyl group adopts a coplanar conformation (torsion angle: 178.5°) to maximize orbital overlap, lowering the HOMO–LUMO gap by 0.35 eV. This electronic redistribution increases resistance to electrophilic attack at C5 (Fukui function f⁻ = 0.081) while boosting nucleophilic susceptibility at C3 (f⁺ = 0.056) [3] [7].
The C3-hydroxyl group forms a resonance-assisted hydrogen bond (RAHB) with N4 (O–H···N distance: 1.89 Å; angle: 156°). This interaction stabilizes the enol form and reduces the O–H bond order by 12%, facilitating tautomerization (energy barrier: 8.3 kcal/mol). IR spectroscopy shows a broad O–H stretch at 3100 cm⁻¹, characteristic of strong H-bonding. In crystalline phases, this group participates in intermolecular chains (O–H···N≡C), forming infinite ribbons that enhance thermal stability (decomposition T > 220°C). Solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) reveal tautomerization rates of 10²–10⁴ s⁻¹, modulated by protic additives [3] [6] [8].
Table 2: Tautomeric Distribution in Different Environments
Environment | 3-Ol Form (%) | 3-One Form (%) | Dominant Stabilizing Factor |
---|---|---|---|
Gas Phase | 92 | 8 | Intramolecular H-bonding |
Aprotic Solvent | 75 | 25 | Dipole minimization |
Protic Solvent | 38 | 62 | Solvent H-bonding to carbonyl |
Solid State | 100 | 0 | Crystal packing forces |
X-ray diffraction of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (a close analogue) reveals monoclinic symmetry (space group C2/c) with unit cell parameters a = 14.734 Å, b = 13.565 Å, c = 33.385 Å, β = 91.311°, V = 6671 ų, Z = 16. The pyrazolopyrazine core exhibits a dihedral angle of 1.2° between rings, confirming near-perfect planarity. Key intermolecular contacts include N–H···N (2.89 Å) and C–H···Cl (3.21 Å) interactions, forming a herringbone packing motif. The methyl group at C6 shows anisotropic displacement parameters (Ueq = 0.093 Ų) indicating restricted rotation below 150 K [6] [8].
Pyrazolo[3,4-b]pyrazines exhibit reduced π-stacking distances (3.38 Å vs. 3.52 Å in pyridine analogues) due to lower electron density at N2. The C3–O bond is 0.04 Å shorter than in pyridone derivatives, reflecting enhanced double-bond character from tautomeric effects. XRD thermal ellipsoids show 18% greater vibrational amplitude in pyrazine rings versus pyridine rings, indicating enhanced flexibility. Crucially, the pyrazine N4 atom increases the dipole moment to 5.7 D (vs. 4.2 D for pyridines), explaining its superior solubility in polar solvents. These differences arise from the electron-deficient pyrazine ring, quantified by lower molecular electrostatic potential (MEP) minima (–42 kcal/mol vs. –32 kcal/mol) at the ring centroid [2] [3] [7].
Table 3: Crystallographic Comparison with Pyridine Analogues
Parameter | Pyrazolo[3,4-b]pyrazine | Pyrazolo[3,4-b]pyridine | Structural Implication |
---|---|---|---|
Ring Fusion Angle | 1.2° | 2.8° | Higher planarity |
π-Stacking Distance | 3.38 Å | 3.52 Å | Stronger intermolecular interactions |
C3–X Bond Length (X=O) | 1.28 Å | 1.32 Å | Greater double-bond character |
Dipole Moment | 5.7 D | 4.2 D | Enhanced polarity |
MEP Minima | –42 kcal/mol | –32 kcal/mol | Increased electrophilicity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4